Se-(p-nitrobenzyl)-6-seleno-inosine
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Overview
Description
Se-(p-nitrobenzyl)-6-seleno-inosine is a selenium-containing inosine derivative. This compound is notable for its potential activities similar to S-(p-nitrobenzyl)-6-thioinosine, an inhibitor of adenosine equilibrative transporters . The presence of selenium in its structure makes it a unique compound with distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Se-(p-nitrobenzyl)-6-seleno-inosine involves several steps. One of the key starting materials is p-nitrobenzyl cyanide, which can be prepared by the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids . The p-nitrobenzyl cyanide is then subjected to further reactions to introduce the selenium atom and form the desired inosine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Se-(p-nitrobenzyl)-6-seleno-inosine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
Se-(p-nitrobenzyl)-6-seleno-inosine has several scientific research applications:
Chemistry: It is used as a model compound to study selenium chemistry and its reactivity.
Biology: The compound’s potential inhibitory effects on adenosine transporters make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting adenosine-related pathways.
Industry: The compound’s unique properties may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of Se-(p-nitrobenzyl)-6-seleno-inosine involves its interaction with adenosine equilibrative transporters. By inhibiting these transporters, the compound can modulate the levels of adenosine in cells, affecting various physiological processes . The selenium atom in the compound may also contribute to its biological activity by participating in redox reactions and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
S-(p-nitrobenzyl)-6-thioinosine: This compound is similar in structure but contains sulfur instead of selenium. It also inhibits adenosine transporters.
6-selenoinosine: Another selenium-containing inosine derivative with different substituents.
p-nitrobenzyl inosine: Lacks the selenium atom but shares the p-nitrobenzyl group.
Uniqueness
Se-(p-nitrobenzyl)-6-seleno-inosine is unique due to the presence of selenium, which imparts distinct chemical and biological properties. The selenium atom can engage in redox chemistry, making the compound potentially useful in various applications that require oxidative or reductive transformations.
Properties
Molecular Formula |
C17H17N5O6Se |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1 |
InChI Key |
XCNANXPIYMOXKW-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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